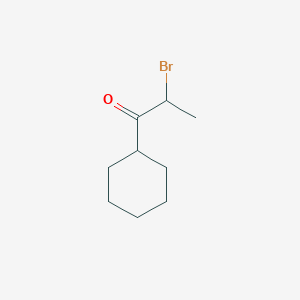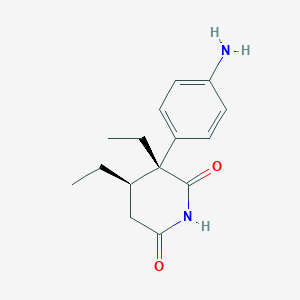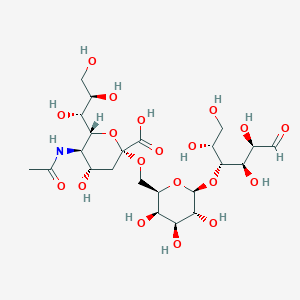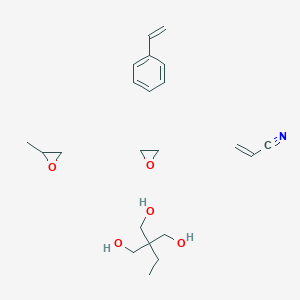
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is a type of polymer that has gained attention in recent years due to its unique properties and potential applications in various fields.
Industrieanwendungen
The polymer has been studied for its potential use in industrial applications, such as coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is not fully understood. However, it is believed that the polymer works by interacting with various biological and chemical processes in the body, such as cell signaling pathways and enzyme activity.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir can have various biochemical and physiological effects on the body, depending on the application. For example, the polymer has been shown to have anti-inflammatory and antibacterial properties, which could make it useful for wound healing and other biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir in lab experiments is its versatility. The polymer can be synthesized in a variety of ways, making it suitable for a wide range of applications. Additionally, the polymer has been shown to be stable and non-toxic, which makes it safe for use in lab experiments.
However, there are also some limitations to using 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir in lab experiments. For example, the polymer can be difficult to synthesize in large quantities, which could limit its use in industrial applications. Additionally, the polymer can be sensitive to certain environmental conditions, such as temperature and humidity, which could affect its performance in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir. Some of the most promising directions include:
1. Developing new synthesis methods to improve the scalability and efficiency of the polymer.
2. Studying the polymer's potential use in new applications, such as drug delivery and gene therapy.
3. Investigating the polymer's mechanism of action to better understand its biochemical and physiological effects.
4. Developing new formulations of the polymer to improve its performance in specific applications.
Conclusion
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is a versatile polymer with unique properties and potential applications in various fields. While there is still much to learn about this polymer, the research conducted so far suggests that it could be a valuable tool for biomedical, environmental, and industrial applications. As research continues, it is likely that new applications and uses for this polymer will be discovered, making it an exciting area of study for scientists and researchers.
Synthesemethoden
The synthesis of 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir involves the polymerization of propenenitrile, ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and methyloxir. The process is typically carried out using a free-radical polymerization technique, which involves the use of a free-radical initiator to initiate the polymerization reaction.
Wissenschaftliche Forschungsanwendungen
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir has been the subject of several scientific research studies due to its unique properties and potential applications in various fields. Some of the most notable research applications include:
1. Biomedical Applications: The polymer has been studied for its potential use in biomedical applications, such as drug delivery, tissue engineering, and wound healing.
2. Environmental Applications: The polymer has been studied for its potential use in environmental applications, such as water treatment and pollution control.
3.
Eigenschaften
CAS-Nummer |
103513-16-2 |
|---|---|
Produktname |
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir |
Molekularformel |
C22H35NO5 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-methyloxirane;oxirane;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C6H14O3.C3H3N.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;1-2-6(3-7,4-8)5-9;1-2-3-4;1-3-2-4-3;1-2-3-1/h2-7H,1H2;7-9H,2-5H2,1H3;2H,1H2;3H,2H2,1H3;1-2H2 |
InChI-Schlüssel |
SCQRMFUNKUNZEK-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |
Kanonische SMILES |
CCC(CO)(CO)CO.CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |
Synonyme |
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxirane and oxirane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



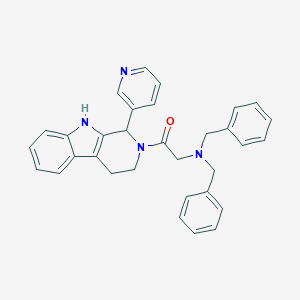
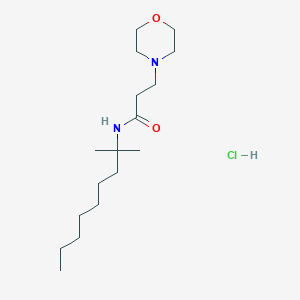
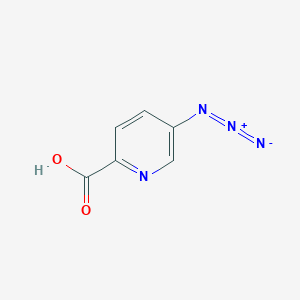


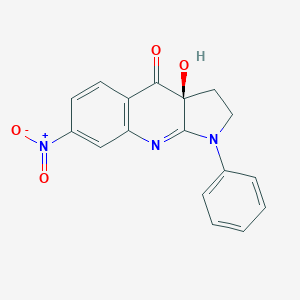
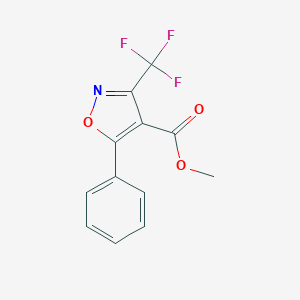

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)
